molecular formula C12H12O6 B017671 Triacetylphloroglucinol CAS No. 2161-87-7

Triacetylphloroglucinol

Cat. No.: B017671
CAS No.: 2161-87-7
M. Wt: 252.22 g/mol
InChI Key: YOQHLDOEJYEQRA-UHFFFAOYSA-N
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Description

Triacetylphloroglucinol is a derivative of phloroglucinol, a phenolic compound. It is known for its selective anti-proliferative potential and has been explored for various pharmacological applications. This compound is a minor product of secondary metabolism and is less commonly studied compared to other derivatives of phloroglucinol .

Mechanism of Action

Target of Action

Triacetylphloroglucinol (TAPG) is a derivative of phloroglucinol, a phenolic compound with a wide array of biological potentials . The primary target of TAPG is Human Serum Albumin (HSA) . HSA is a protein in human blood and is considered to be a good carrier to deliver anticancer drugs due to its accumulation in tumor cells .

Mode of Action

TAPG interacts with HSA through molecular interactions . The interaction of TAPG with HSA results in strong static quenching of the intrinsic fluorescence of HSA . This interaction is reversible and exhibits moderate affinity, which favors the easy diffusion of the molecule to the target tissue . The interaction is spontaneous and exothermic, involving electrostatic interactions .

Biochemical Pathways

The synthesis of phloroglucinol compounds, including TAPG, is based on the DAPG biosynthetic pathway . This pathway has been identified and most of the genes involved have been cloned and characterized . The pathway involves the formation of triacylglycerol, a major class of secondary metabolites .

Pharmacokinetics

The interaction of tapg with hsa suggests that it may have good bioavailability due to the role of hsa as a carrier protein

Result of Action

TAPG has shown potent cytotoxicity towards various cancer cells, including lung (A549), breast (MDA MB-231), colon (HCT-15), and cervical (HeLa) cancer cells . TAPG treatment results in G1 phase arrest in cancer cells, loss in mitochondrial membrane potential, and increased ROS (Reactive Oxygen Species) production .

Action Environment

The action of TAPG can be influenced by environmental factors. For instance, the synthesis of TAPG can be achieved efficiently using a green route fast synthesis method . This process involves a Friedel-Craft acylation in a one-pot method using phloroglucinol and appropriate acetic anhydride or acyl chloride as acylation agents in the presence of a biodegradable catalyst under solvent-free conditions . This method demonstrates the influence of environmental factors on the synthesis and action of TAPG.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacetylphloroglucinol can be synthesized through a one-pot method involving Friedel-Craft acylation. This process uses phloroglucinol and acetic anhydride or acyl chloride as acylation agents in the presence of a biodegradable catalyst such as methanesulfonic acid. The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach .

Industrial Production Methods: In industrial settings, this compound can be synthesized using various catalysts like aluminum chloride, boron trifluoride etherate, and zinc chloride. These reactions typically employ nitrobenzene as the solvent. due to the toxic nature of these catalysts and solvents, there is a push towards greener synthetic methods .

Chemical Reactions Analysis

Types of Reactions: Triacetylphloroglucinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Comparison with Similar Compounds

Uniqueness: Triacetylphloroglucinol stands out due to its selective anti-proliferative potential and its ability to form important ligands in coordination chemistry. Its unique combination of biological activities makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQHLDOEJYEQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356490
Record name triacetylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2161-87-7
Record name 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2161-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name triacetylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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